molecular formula C15H18O4 B6144317 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid CAS No. 1955489-90-3

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6144317
CAS No.: 1955489-90-3
M. Wt: 262.30 g/mol
InChI Key: DMDVIBGYZMPAGS-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe cyclopropane ring is then formed via cyclopropanation reactions, often using reagents like diazomethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and the presence of a cyclopropane ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other benzofuran derivatives .

Properties

IUPAC Name

2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-14-5-9-4-8(2)19-13(9)7-11(14)10-6-12(10)15(16)17/h5,7-8,10,12H,3-4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDVIBGYZMPAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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